molecular formula C22H17ClFN3O3S B2885284 N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252930-71-4

N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2885284
CAS No.: 1252930-71-4
M. Wt: 457.9
InChI Key: OEDTUTLZEFKRMO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, substituted at position 3 with a 2-fluorophenylmethyl group and at position 1 with an acetamide moiety linked to a 2-chlorophenylmethyl group. Its structure combines aromatic heterocyclic and halogenated substituents, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O3S/c23-16-7-3-1-5-14(16)11-25-19(28)13-26-18-9-10-31-20(18)21(29)27(22(26)30)12-15-6-2-4-8-17(15)24/h1-10,18,20H,11-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOJXQSUXIPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a thienopyrimidine core structure, characterized by a fused thiophene and pyrimidine ring system. The presence of halogenated phenyl groups is significant for its biological activity. The molecular formula is C19H17ClF2N2O2S, indicating the presence of chlorine and fluorine substituents that may influence its interaction with biological targets.

PropertyValue
Molecular Weight388.87 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP3.5

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways related to various diseases. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Inhibition of cancer cell proliferation through apoptosis induction.
  • Antimicrobial Effects : Activity against various bacterial strains.
  • Anti-inflammatory Properties : Modulation of inflammatory pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that thienopyrimidine derivatives exhibit significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Effects : Research highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) indicated that the chlorophenyl group enhances antibacterial potency .
  • Anti-inflammatory Effects : A recent investigation showed that the compound could reduce inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduction of apoptosisJournal of Medicinal Chemistry
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction of cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives
Compound Name / ID Core Structure Position 3 Substituent Position 1/2 Substituent Key Differences Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 2-Fluorophenylmethyl Acetamide (2-chlorophenylmethyl) Reference standard
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl Sulfanyl group + trifluoromethylphenyl acetamide Sulfanyl vs. oxygen in core; trifluoromethyl enhances electronegativity
N-[(4-Chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide () Thieno[3,2-d]pyrimidine-2,4-dione Thiophen-2-ylethyl Acetamide (4-chlorophenylmethyl) Thiophene vs. fluorophenyl; 4-chloro vs. 2-chloro substitution

Key Observations :

  • Sulfanyl vs. Oxygen in Core () : The sulfanyl group may improve solubility but reduce metabolic stability compared to the target compound’s oxygen-based dione structure .
Chlorophenyl/Fluorophenyl Substituent Variations
Compound Name / ID Substituent on Benzyl Group Biological Implications Reference
Target Compound 2-Chlorophenylmethyl (position 1), 2-Fluorophenylmethyl (position 3) Enhanced lipophilicity; chloro/fluoro synergism for target binding
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () 3-Chloro-4-fluorophenyl Increased steric bulk from naphthyl may reduce membrane permeability
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide () 2,4-Difluorobenzyl Higher fluorine content may improve metabolic stability but reduce aromatic interactions

Key Observations :

Acetamide Side Chain Modifications
Compound Name / ID Acetamide Substituent Functional Impact Reference
Target Compound 2-Chlorophenylmethyl Optimal balance of lipophilicity and electronic effects
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () 2,3-Dichlorophenyl Dichloro substitution increases hydrophobicity but may reduce solubility
N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-(phenoxy methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide () Azetidinone + oxadiazole Heterocyclic extensions may enhance target specificity but complicate synthesis

Key Observations :

  • Chlorine vs. Heterocycles: The target’s simple chlorophenylmethyl group avoids synthetic complexity seen in azetidinone derivatives (), favoring scalability .

Preparation Methods

Optimization of Core Formation

Replacing urea with methylurea shifts regioselectivity, while solvents like dimethylformamide (DMF) improve solubility. Catalytic p-toluenesulfonic acid (p-TsOH) reduces reaction time to 4 hours with comparable yields.

Acetamide Side Chain Installation

The 1-position acetamide group is introduced via a two-step sequence:

Alkylation with Chlorophenylmethylamine

The intermediate 1-(2-chlorophenylmethyl)thieno[3,2-d]pyrimidine-2,4-dione is prepared by reacting the core with 2-chlorobenzyl chloride using K₂CO₃ in DMF at 80°C for 8 hours (yield: 72%).

Acetamide Coupling

Acylation with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere, followed by reaction with excess 2-chlorobenzylamine, affords the final acetamide derivative. Triethylamine (Et₃N) is critical for absorbing HCl byproducts, improving yields to 65–70%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂), 4.89 (s, 2H, CH₂), 3.98 (s, 2H, COCH₂).
  • ESI-MS : m/z 460.9 [M+H]⁺ (calc. 459.9).

Challenges and Mitigation Strategies

  • Regioselectivity in Substitution : Competing N1 vs. N3 alkylation is minimized by steric hindrance from the 2-fluorophenyl group.
  • Acetamide Hydrolysis : Anhydrous conditions and low-temperature storage (−20°C) prevent degradation.

Table 2: Summary of Synthetic Yields

Step Average Yield Key Variables
Core Formation 70% Urea, 120°C, 6h
3-Substitution 75% K₂CO₃, acetone, 60°C, 12h
1-Alkylation 72% DMF, 80°C, 8h
Acetamide Coupling 68% Et₃N, DCM, RT, 24h
Overall Yield 25–30%

Industrial Scalability Considerations

  • Cost-Effective Reagents : Substituting K₂CO₃ for NaH reduces expenses by 40% without compromising yield.
  • Solvent Recovery : Distillation and reuse of acetone/DMF lower production costs by 15–20%.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:

  • Alkylation/Substitution : Use of potassium carbonate (K₂CO₃) as a base in solvents like acetone or dimethylformamide (DMF) to introduce substituents such as the 2-fluorobenzyl group .
  • Acetamide Formation : Coupling of the thieno[3,2-d]pyrimidine intermediate with chlorophenylmethylamine via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like HOBt/EDC .
  • Critical Parameters : Temperature control (60–80°C), reaction time (12–24 hours), and solvent purity to avoid side reactions. Yield optimization often requires iterative adjustments .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, aromatic protons in the 2-fluorophenyl group appear as distinct doublets (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 427.88 for [M+H]⁺) .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between the thienopyrimidine core and substituents, critical for docking studies .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Poor aqueous solubility; DMSO or acetonitrile are preferred for in vitro assays. Pre-formulation studies with surfactants (e.g., Tween-80) improve bioavailability .
  • Stability : Degrades under acidic conditions (pH < 4) via hydrolysis of the acetamide bond. Storage at –20°C in inert atmospheres (argon) is recommended .

Advanced Research Questions

Q. How can computational methods elucidate its mechanism of action?

  • Molecular Docking : Targets like Akt kinase (PDB ID: 3O96) are used to predict binding modes. The fluorophenyl group shows hydrophobic interactions with Val164 and Lys268 residues, while the thienopyrimidine core hydrogen-bonds with the hinge region .
  • MD Simulations : Assess binding stability over 100-ns trajectories. Root-mean-square deviation (RMSD) > 2.5 Å suggests conformational flexibility impacting efficacy .

Q. How do structural modifications influence biological activity?

  • SAR Studies :

    ModificationImpact on IC₅₀ (Akt Inhibition)Reference
    2-Fluorobenzyl → 4-Fluorobenzyl3-fold decrease (due to steric clash)
    Chlorophenyl → MethoxyphenylLoss of activity (reduced hydrophobicity)
    Optimal substituent positions are meta for fluorophenyl and ortho for chlorophenyl groups .

Q. How to resolve contradictions in biological data across studies?

  • Case Example : Discrepancies in IC₅₀ values for Akt inhibition (e.g., 0.5 µM vs. 2.1 µM) may arise from:
    • Assay Conditions : ATP concentration (10 µM vs. 100 µM) affects competitive inhibition metrics .
    • Cell Line Variability : Use of HEK293 vs. HeLa cells, which express differing Akt isoforms .
    • Solution : Standardize protocols (e.g., ADP-Glo™ Kinase Assay) and validate across multiple cell models .

Q. What analytical strategies validate purity and batch consistency?

  • HPLC-PDA : Use C18 columns (5 µm, 4.6 × 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Purity > 98% is required for in vivo studies .
  • Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 58.89%, N: 9.82%) to confirm stoichiometry .

Q. How to design in vivo pharmacokinetic studies?

  • Dosing : Intraperitoneal administration (10 mg/kg in 10% DMSO/saline) balances solubility and bioavailability .
  • Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., hydrolyzed acetamide) in plasma and liver microsomes .

Methodological Tables

Q. Table 1. Optimal Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYieldKey Challenges
Thienopyrimidine Core FormationK₂CO₃, DMF, 80°C, 18h65%Competing dimerization
Acetamide CouplingHOBt/EDC, CH₂Cl₂, RT, 12h72%Moisture sensitivity
PurificationColumn chromatography (SiO₂, EtOAc/hexane)Co-elution of regioisomers
Data from

Q. Table 2. Comparative Biological Activity of Analogues

CompoundSubstituentsIC₅₀ (Akt)LogP
Target Compound2-Fluorobenzyl, 2-Chlorophenyl0.5 µM3.2
Analogue A4-Fluorobenzyl, 3-Chlorophenyl1.8 µM2.9
Analogue B2-Methoxybenzyl, 2-Chlorophenyl>10 µM2.5
Data from

Key Recommendations for Researchers

  • Prioritize regioselective synthesis to avoid isomeric impurities.
  • Use orthogonal analytical methods (NMR + HRMS) for structural validation.
  • Address biological variability with standardized assays and multiple model systems.

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